molecular formula C7H8BBrO2 B1271537 2-Bromomethylphenylboronic acid CAS No. 91983-14-1

2-Bromomethylphenylboronic acid

Cat. No. B1271537
CAS RN: 91983-14-1
M. Wt: 214.85 g/mol
InChI Key: MYVJCOQGXCONPE-UHFFFAOYSA-N
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Description

2-Bromomethylphenylboronic acid is a compound that is part of the phenylboronic acid family, which are known for their utility in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds. The presence of a bromomethyl group in the ortho position relative to the boronic acid group makes it a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of related bromophenylboronic acid derivatives has been explored through various methods. For instance, 4-(2-Bromoacetyl)-3-fluorophenylboronic acid was synthesized from 4-bromo-2-fluorobenzonitrile by a Grignard reaction, followed by protection of the carbonyl group, another Grignard reaction, and finally substitution by a borono group, with an overall yield of 54% . Additionally, 2-bromo-3-fluorobenzonitrile was synthesized via a NaOMe-catalyzed bromodeboronation of 2-cyano-6-fluorophenylboronic acid, demonstrating the generality of halodeboronation of aryl boronic acids10.

Molecular Structure Analysis

The molecular structure of 2-bromomethylphenylboronic acid derivatives can be complex, with the potential for tautomeric equilibria as seen in functionalized 2-formylphenylboronic acids, which can rearrange to form 1,3-dihydro-1,3-dihydroxybenzo[c][2,1]oxaboroles . The solid-state molecular structures can vary from planar open forms to twisted conformers or cyclic oxaborole derivatives, depending on the substituents present.

Chemical Reactions Analysis

2-Bromophenylboronic acids are key intermediates in various chemical reactions. They can undergo Rh-catalyzed carbonylative cyclization with alkynes to yield indenones , participate in palladium-catalyzed tandem reactions with β-(2-bromophenyl)-α,β-unsaturated carbonyl compounds to synthesize benzo[c]chromenes , and engage in formal [2 + 2 + 2] cycloadditions with 1,6-enynes to construct multi-substituted dihydronaphthalene scaffolds . These reactions highlight the versatility of bromophenylboronic acids in synthesizing complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromomethylphenylboronic acid derivatives are influenced by the substituents attached to the phenyl ring. For example, the presence of electron-donating groups can enhance yields in Suzuki-coupling reactions , while the ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid plays a crucial role in catalyzing dehydrative condensation reactions . The reactivity of these compounds can be further manipulated through the use of catalysts, such as silver nanoparticles doped TiO2 , Rh(I) complexes , and palladium catalysts , which can significantly affect the outcome of the reactions they are involved in.

Scientific Research Applications

  • Chemosensor for Glucose Sensing

    • Application : 2-Bromomethylphenylboronic acid can be used to synthesize boronic acid-functionalized benzyl viologen (o-BBV) from 4,4′-bipyridine . This compound finds its application as a chemosensor to sense glucose in aqueous water .
    • Method : The synthesis involves the reaction of 2-Bromomethylphenylboronic acid with 4,4′-bipyridine to form o-BBV .
    • Results : The resulting o-BBV can be used as a chemosensor to sense glucose in aqueous water .
  • Synthesis of Isoquinoline Derivatives

    • Application : 2-Bromomethylphenylboronic acid can be used to synthesize 2-(azidomethyl)phenylboronic acid, which is further employed in the preparation of isoquinoline derivatives .
    • Method : The synthesis involves the reaction of 2-Bromomethylphenylboronic acid to form 2-(azidomethyl)phenylboronic acid .
    • Results : The resulting 2-(azidomethyl)phenylboronic acid can be used in the preparation of isoquinoline derivatives .
  • Fluorescent Probe for Hydrogen Peroxide Detection

    • Application : 2-Bromomethylphenylboronic acid can be used in the synthesis of aryl boronic acid derivatives as a fluorescent probe for hydrogen peroxide detection .
    • Method : The synthesis involves the reaction of 2-Bromomethylphenylboronic acid to form aryl boronic acid derivatives .
    • Results : The resulting aryl boronic acid derivatives can be used as a fluorescent probe for hydrogen peroxide detection .

Safety And Hazards

2-Bromomethylphenylboronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

[2-(bromomethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BBrO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4,10-11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVJCOQGXCONPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1CBr)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378330
Record name 2-Bromomethylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromomethylphenylboronic acid

CAS RN

91983-14-1
Record name 2-Bromomethylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Bromomethyl)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of 2-methylphenylboronic acid (10.65 g), N-bromosuccinimide (NBS, 16.86 g) and 2,2′-azobisisobutyronitrile (AIBN, 1.708 g) in carbon tetrachloride (1000 mL) was heated in an oil bath at 82° C. to reflux for 2 hours under anhydrous condition. Cooled the reaction mixture to room temperature and filtered off the solid. Extracted the filtrate with water (2×200 mL). The organic layer was separated, dried over MgSO4 and concentrated in vacuo to dryness. Redissolved the solid in methanol (100 mL) and added ethyl acetate (1000 mL) to it. The resultant precipitate was collected, washed with ethyl acetate (2×50 mL) and dried in the air. The filtrate was concentrated to a small volume and a second crop of solid was also collected. The combined solid was dried in an oven under high vacuum at 50° C. overnight. There was obtained 6.48 g (39%) of product.
Quantity
10.65 g
Type
reactant
Reaction Step One
Quantity
16.86 g
Type
reactant
Reaction Step One
Quantity
1.708 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Yield
39%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
J Sekowski, OB Ayyub, P Kofinas - ECBC FY10 ILIR Technical …, 2010 - academia.edu
… The P2VP block of the copolymer was functionalized with either 2-bromomethylphenylboronic acid or bromoethylamine. The 2-bromomethylphenylboronic acid functionalization …
Number of citations: 1 www.academia.edu
Z Qu, D Zhang, C Wang, S Tian, Y Deng, D Qin… - Polymers, 2022 - mdpi.com
… Fluorescein and 2-Bromomethylphenylboronic acid pinacol ester were purchased from Aladdin Co., Ltd. (Jinan, China) All chemical reagents reached analytical grade or obtained the …
Number of citations: 2 www.mdpi.com
X Zhang, L You, EV Anslyn… - Chemistry–A European …, 2012 - Wiley Online Library
… For H1 and H8, the appropriate diamine was treated with 2-bromomethylphenylboronic acid36 in the presence of diisopropylethylamine (DIPEA, Hunig’s base) in dry acetonitrile. The …
I Natsutani, R Iwata, Y Yamai, K Ishida… - Chemical Biology & …, 2019 - Wiley Online Library
… K 2 CO 3 (3.0 eq.) and 2-bromomethylphenylboronic acid pinacol ester (2.0 eq.) were added to the reaction mixture. After stirring at rt overnight, the mixture was diluted with EtOAc/…
Number of citations: 14 onlinelibrary.wiley.com
H Zhang, H Zhang, M Tao, W Zhang - Chinese Journal of Chemical …, 2022 - Elsevier
… Three different catalysts were prepared using 4-, 3-, or 2-bromomethylphenylboronic acid, denoted PAN p -BA F, PAN m -BA F, and PAN o -BA F, respectively. These catalysts were …
Number of citations: 2 www.sciencedirect.com
E Kostadinova, P Dolashka, S Kaloyanova… - Journal of …, 2012 - Springer
… 2-Bromomethylphenylboronic acid was synthesized by modification of the reported procedure [40]. Analytical samples of the reaction products were obtained by recrystallization in …
Number of citations: 1 link.springer.com
OB Ayyub, JW Sekowski, TI Yang, X Zhang… - Biosensors and …, 2011 - Elsevier
… (B) TEM of PS-b-P2VP film functionalized with 2-bromomethylphenylboronic acid exhibiting a lamellar morphology. The darker iodine stained P2VP block appears thicker due to the …
Number of citations: 28 www.sciencedirect.com
X Tian, Z Li, Y Pang, D Li, X Yang - Journal of agricultural and food …, 2017 - ACS Publications
… We choose 2-bromomethylphenylboronic acid pinacol ester as a quenching and … (20-22) For this reason, our probe can be designed by connecting 2-bromomethylphenylboronic acid …
Number of citations: 31 pubs.acs.org
TD James, KRA Samankumara Sandanayake… - Nature, 1995 - nature.com
… This was then alkylated with 2-bromomethylphenylboronic acid (protected with 2,2-dimethyl-1,3-propanediol). The optical purity of the 2,2-dimethoxy-1,1'-binaphthy-3,3'-dialdehyde and …
Number of citations: 760 www.nature.com
SK Kim, KMK Swamy, SY Chung, HN Kim, MJ Kim… - Tetrahedron …, 2010 - Elsevier
… On the other hand, bis-boronic acid derivative 2 11 was prepared in 37% yield by treatment of 4 with 2-bromomethylphenylboronic acid followed by silica column chromatography using …
Number of citations: 82 www.sciencedirect.com

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